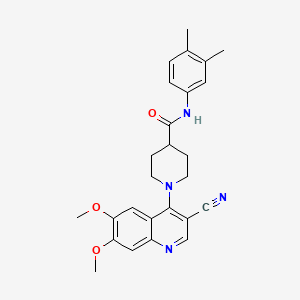

![molecular formula C14H16FN3OS B2871856 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 897480-83-0](/img/structure/B2871856.png)

1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

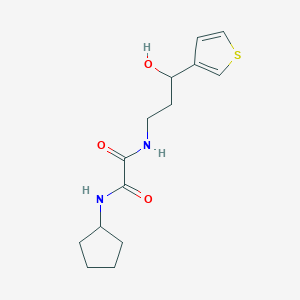

“1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a compound that has been studied for its potential therapeutic applications . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The structures of the compounds are confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase from Agaricus bisporus (AbTYR) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions would depend on the specific synthesis protocol used.Applications De Recherche Scientifique

Molecular Structure and Interactions

Research on closely related compounds emphasizes their molecular structure and how it influences intermolecular interactions. For example, compounds with halobenzoyl piperazines have been studied for their molecular conformations and how these structures are linked by hydrogen bonds, affecting their three-dimensional structure and potentially their biological activity (Mahesha et al., 2019).

Antimicrobial and Antibacterial Activities

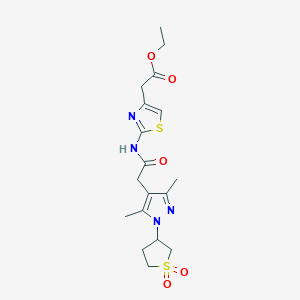

Several studies have explored the synthesis and evaluation of fluoroquinolone derivatives, and benzothiazole-containing compounds, highlighting their potent antimicrobial and antibacterial activities. For instance, new fluoroquinolone derivatives with substituted piperazine rings have shown high in vitro antibacterial activity, with some compounds exhibiting more potent activities against Gram-positive organisms than standard treatments (Sharma et al., 2015). Similarly, benzothiazolyl-4-thiazolidinone hybrids based on fluoroquinolones have been found to be highly potent against various bacterial strains (Patel & Park, 2014).

Synthesis and Evaluation for Therapeutic Potentials

Compounds incorporating elements like fluoro-benzothiazole and piperazine have been synthesized and evaluated for their potential therapeutic applications. This includes research into their roles as intermediates in synthesizing neuroleptic agents, indicating the versatility of these compounds in developing pharmaceuticals (Botteghi et al., 2001). Additionally, the synthesis and biological evaluation of thiadiazole derivatives containing piperazine have shown promise in antimicrobial activities, suggesting the potential for these compounds in treating infections (Xia, 2015).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-2-12(19)17-6-8-18(9-7-17)14-16-13-10(15)4-3-5-11(13)20-14/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETYWNMQMFPAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)